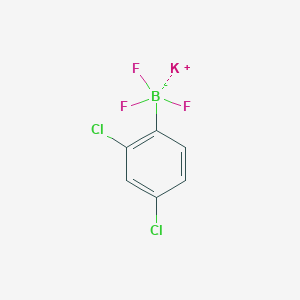

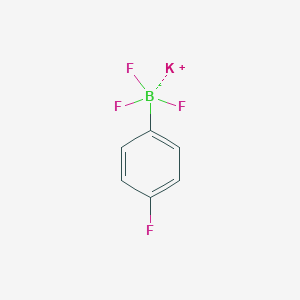

Trifluoroborato de (2,4-diclorofenil)potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related potassium trifluoroborate compounds often involves copper-catalyzed trifluoromethylation reactions, where potassium trifluoromethyl)trimethoxyborate serves as a source of CF(3) nucleophiles. Such reactions enable the conversion of aryl iodides into benzotrifluorides under mild conditions (Knauber et al., 2011). Furthermore, the development of improved synthesis methods for potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] highlights advancements in creating stable and useful reagents for organic synthesis (Molander & Hoag, 2003).

Molecular Structure Analysis

Studies on the structure of potassium tetrahydrogen pentafluoride offer insights into the structural aspects of related potassium trifluoroborate compounds. For instance, the crystal structure analysis of potassium tetrahydrogen pentafluoride reveals a scheelite type structure, providing a basis for understanding the bonding and configuration of similar potassium trifluoroborate compounds (Coyle et al., 1970).

Chemical Reactions and Properties

Potassium aryltrifluoroborates engage in cross-coupling reactions with organic chlorides in aqueous media, catalyzed by oxime-derived palladacycles. These reactions proceed under phosphine-free conditions, illustrating the chemical reactivity and applicability of potassium trifluoroborate compounds in organic synthesis (Alacid & Nájera, 2008).

Physical Properties Analysis

While specific studies on the physical properties of potassium (2,4-dichlorophenyl)trifluoroborate are not directly available, general analyses of related trifluoroborate compounds suggest they are stable, crystalline solids that can be conveniently handled and stored, offering insight into their physical stability and ease of use in various chemical contexts (Molander, Katona, & Machrouhi, 2002).

Chemical Properties Analysis

The chemical properties of potassium (2,4-dichlorophenyl)trifluoroborate and related compounds are illustrated by their participation in Suzuki-Miyaura cross-coupling reactions. These reactions highlight the versatility and reactivity of potassium trifluoroborate compounds in forming carbon-carbon bonds, a fundamental reaction in organic chemistry (Molander & Shin, 2011).

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Orgánicos

El trifluoroborato de (2,4-diclorofenil)potasio se puede utilizar en la síntesis de varios compuestos orgánicos. A menudo se utiliza como reactivo debido a su estabilidad y reactividad .

Síntesis Enantioselectiva

Este compuesto se ha utilizado en la síntesis enantioselectiva de α-aminoésteres a través de la reacción multicomponente de Petasis borono-Mannich . Esta reacción proporciona acceso directo a α-aminoésteres ópticamente activos con rendimientos moderados a buenos y enantioselectividades .

Catalizador en Reacciones Químicas

El this compound puede actuar como catalizador en ciertas reacciones químicas. Por ejemplo, se ha utilizado con catalizadores derivados de ®-BINOL en la reacción multicomponente de Petasis borono-Mannich .

Precursor a Otros Productos Químicos

Debido a su estabilidad, el this compound se puede utilizar como precursor de otros productos químicos en varias reacciones .

Investigación y Desarrollo

Este compuesto se utiliza a menudo en entornos de investigación y desarrollo, particularmente en el campo de la química orgánica, donde se puede utilizar para explorar nuevas reacciones y vías de síntesis .

Aplicaciones Industriales

En entornos industriales, el this compound se puede utilizar en la síntesis a gran escala de varios productos químicos y materiales .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Potassium (2,4-dichlorophenyl)trifluoroborate is a type of organoboron reagent Organoboron compounds are generally known to interact with various biological targets, often acting as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions .

Mode of Action

The mode of action of Potassium (2,4-dichlorophenyl)trifluoroborate involves its use as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can result in the synthesis of a wide range of organic compounds .

Biochemical Pathways

The compound’s role in cross-coupling reactions suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of Potassium (2,4-dichlorophenyl)trifluoroborate’s action are largely dependent on the specific reactions it is involved in. As a nucleophilic coupling partner in cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of Potassium (2,4-dichlorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is known to be moisture- and air-stable, and is remarkably compliant with strong oxidative conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, oxygen levels, and the presence of oxidizing agents .

Propiedades

IUPAC Name |

potassium;(2,4-dichlorophenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASOPVJEJIORDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635467 |

Source

|

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192863-38-0 |

Source

|

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)